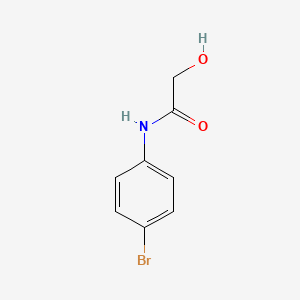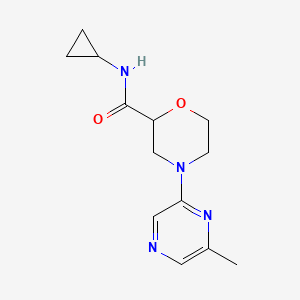
N-(4-bromophenyl)-2-hydroxyacetamide
Descripción general
Descripción
N-(4-bromofenil)-2-hidroxiacetamida es un compuesto orgánico que presenta un átomo de bromo unido a un anillo fenilo, que a su vez está conectado a un grupo hidroxiacetamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
N-(4-bromofenil)-2-hidroxiacetamida se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción de 4-bromoanilina con ácido glioxílico en condiciones ácidas para formar el producto deseado. La reacción suele proceder de la siguiente manera:
- Disolver 4-bromoanilina en un solvente adecuado como el etanol.
- Agregar ácido glioxílico a la solución y agitar la mezcla a temperatura ambiente.
- Ajustar el pH a condiciones ácidas usando ácido clorhídrico.
- Permitir que la reacción transcurra durante varias horas, luego aislar el producto por filtración y recristalización.
Métodos de producción industrial
La producción industrial de N-(4-bromofenil)-2-hidroxiacetamida puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(4-bromofenil)-2-hidroxiacetamida experimenta varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroxiacetamida se puede oxidar para formar los ácidos carboxílicos correspondientes.
Reducción: El átomo de bromo se puede reducir para formar el derivado fenilo correspondiente.
Sustitución: El átomo de bromo se puede sustituir con otros grupos funcionales como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4) se utilizan típicamente.
Sustitución: Las reacciones de sustitución nucleofílica a menudo implican reactivos como azida de sodio (NaN3) o tiourea (NH2CSNH2).
Principales productos formados
Oxidación: Formación de ácido 4-bromofenilacético.
Reducción: Formación de 4-aminofenil-2-hidroxiacetamida.
Sustitución: Formación de varios derivados fenilo sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
N-(4-bromofenil)-2-hidroxiacetamida tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por sus potenciales propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible candidato a fármaco para el tratamiento de diversas enfermedades debido a su actividad biológica.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de N-(4-bromofenil)-2-hidroxiacetamida involucra su interacción con dianas moleculares específicas. Por ejemplo, su actividad antimicrobiana puede atribuirse a su capacidad para inhibir la biosíntesis de las paredes celulares bacterianas o interferir con enzimas esenciales . Las propiedades anticancerígenas del compuesto podrían estar relacionadas con su capacidad para inducir apoptosis en células cancerosas al dirigirse a vías de señalización específicas.
Comparación Con Compuestos Similares
Compuestos similares
N-(4-bromofenil)tiazol-2-il-2-cloroacetamida: Conocido por sus actividades antimicrobianas y antiproliferativas.
N-(4-bromofenil)sulfonilbenzoil-L-valina: Exhibe prometedoras propiedades antimicrobianas y antioxidantes.
Singularidad
N-(4-bromofenil)-2-hidroxiacetamida se destaca por su combinación única de un grupo bromofenilo y una porción hidroxiacetamida, lo que le confiere propiedades químicas y biológicas distintas.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-2-hydroxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-1-3-7(4-2-6)10-8(12)5-11/h1-4,11H,5H2,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIDHMUDARKWAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CO)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80317002 | |
| Record name | N-(4-bromophenyl)-2-hydroxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80317002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21919-10-8 | |
| Record name | N-(4-Bromophenyl)-2-hydroxyacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21919-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 309998 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021919108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC309998 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309998 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-bromophenyl)-2-hydroxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80317002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12265651.png)
![2-[4-(3-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12265663.png)
![N,5-dimethyl-N-[1-(2-phenylethyl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12265665.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B12265683.png)
![4-Methyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12265688.png)
![2-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B12265702.png)
![3-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B12265706.png)
![N-[1-(3-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12265709.png)
![12-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B12265711.png)
![6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B12265717.png)

![6-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B12265728.png)
![4-[6-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12265737.png)
![1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(pyridin-3-yl)ethan-1-one](/img/structure/B12265748.png)
